molecular formula C7H13N B13563699 (1R)-4-methylcyclohex-3-en-1-amine

(1R)-4-methylcyclohex-3-en-1-amine

Cat. No.: B13563699
M. Wt: 111.18 g/mol
InChI Key: GJIKAJOLWXMKEG-ZETCQYMHSA-N
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Description

(1R)-4-methylcyclohex-3-en-1-amine is an organic compound with a cyclohexene ring structure substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-4-methylcyclohex-3-en-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 4-methylcyclohex-3-en-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-methylcyclohex-3-en-1-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-4-methylcyclohex-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form saturated amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Alkyl halides, typically in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Saturated amines

    Substitution: Secondary or tertiary amines

Scientific Research Applications

(1R)-4-methylcyclohex-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-4-methylcyclohex-3-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function and activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A similar compound with a cyclohexane ring and an amine group.

    4-methylcyclohexanamine: A saturated analog of (1R)-4-methylcyclohex-3-en-1-amine.

    Cyclohexene: The parent hydrocarbon without the amine group.

Uniqueness

This compound is unique due to the presence of both a methyl group and an amine group on a cyclohexene ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1R)-4-methylcyclohex-3-en-1-amine

InChI

InChI=1S/C7H13N/c1-6-2-4-7(8)5-3-6/h2,7H,3-5,8H2,1H3/t7-/m0/s1

InChI Key

GJIKAJOLWXMKEG-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)N

Canonical SMILES

CC1=CCC(CC1)N

Origin of Product

United States

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